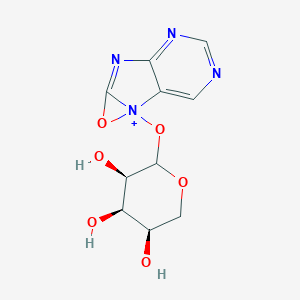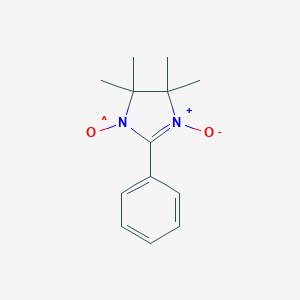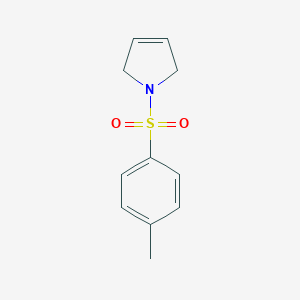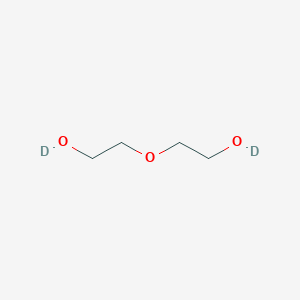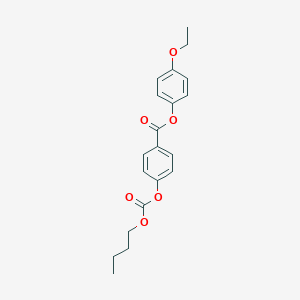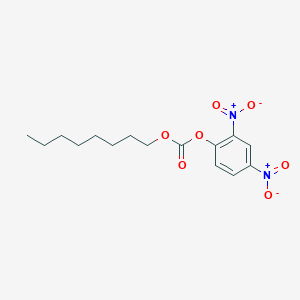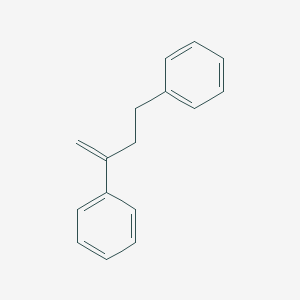
2-méthyl-2-phénoxypropanoate d’éthyle
Vue d'ensemble
Description
Ethyl 2-methyl-2-phenoxypropanoate, also known as ethyl mandelate, is a chemical compound that has been widely studied for its potential applications in the field of organic synthesis. This compound is a colorless liquid with a pleasant odor and is commonly used as a flavoring agent in the food industry. In recent years, there has been increased interest in the use of ethyl mandelate as a building block for the synthesis of various organic compounds due to its unique chemical properties.
Applications De Recherche Scientifique
Synthèse de polymères réactifs
Le 2-méthyl-2-phénoxypropanoate d’éthyle est utilisé dans la synthèse de polymères réactifs. Ces polymères sont conçus pour contenir des groupes fonctionnels chimiquement réactifs qui peuvent être utilisés comme réactifs polymériques ou supports dans des applications biochimiques et chimiques . Le groupe ester de ce composé fournit une poignée polyvalente pour d’autres modifications chimiques, permettant la création de polymères avec des fonctionnalités spécifiques adaptées à diverses fins industrielles et de recherche.
Intermédiaire de synthèse organique
En tant qu’intermédiaire en synthèse organique, le this compound peut être utilisé pour introduire des fragments phénoxypropanoate dans des molécules plus importantes. Ceci est particulièrement utile dans la synthèse de composés organiques complexes où le groupe phénoxypropanoate peut conférer des propriétés souhaitables telles qu’une solubilité ou une stabilité accrues .
Chimie médicinale
En chimie médicinale, le this compound sert de bloc de construction pour le développement de nouveaux produits pharmaceutiques. Sa structure est modifiable, permettant aux chercheurs de synthétiser une large gamme de dérivés ayant une activité biologique potentielle .
Science des matériaux
Ce composé trouve des applications en science des matériaux, notamment dans le développement de nouveaux matériaux aux propriétés uniques. Par exemple, il peut être utilisé pour synthétiser des polymères ayant des résistances mécaniques ou thermiques spécifiques, qui sont précieux dans la création de matériaux avancés pour la construction ou la fabrication .
Chimie agricole
Le this compound peut être utilisé dans la synthèse de produits agrochimiques. Sa réactivité en fait un candidat pour la création de composés pouvant servir de pesticides ou d’herbicides, contribuant à la protection des cultures et à l’amélioration de la productivité agricole .
Conception de catalyseurs
Le composé est également pertinent dans le domaine de la conception de catalyseurs. Il peut être utilisé pour créer des ligands ou des intermédiaires qui sont essentiels au développement de catalyseurs pour les réactions chimiques. Ces catalyseurs peuvent être appliqués dans divers procédés chimiques pour augmenter l’efficacité et la sélectivité .
Additifs pour polymères
Dans l’industrie des polymères, le this compound peut être incorporé comme additif pour modifier les propriétés des polymères commerciaux. Il peut améliorer des caractéristiques telles que la flexibilité, la durabilité et la résistance à la dégradation .
Industrie des arômes et des parfums
Enfin, en raison de son potentiel à être chimiquement modifié en divers esters, le this compound peut être utilisé dans l’industrie des arômes et des parfums pour développer de nouveaux parfums et goûts pour les produits de consommation .
Propriétés
IUPAC Name |
ethyl 2-methyl-2-phenoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-11(13)12(2,3)15-10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIIOGRUHSJKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171934 | |
| Record name | Deschloroclofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18672-04-3 | |
| Record name | Deschloroclofibrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018672043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deschloroclofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
